2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine 2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17251959
InChI: InChI=1S/C21H27N/c1-13(2)15-7-9-19-17(11-15)21(5,6)18-12-16(14(3)4)8-10-20(18)22-19/h7-14,22H,1-6H3
SMILES:
Molecular Formula: C21H27N
Molecular Weight: 293.4 g/mol

2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine

CAS No.:

Cat. No.: VC17251959

Molecular Formula: C21H27N

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine -

Specification

Molecular Formula C21H27N
Molecular Weight 293.4 g/mol
IUPAC Name 9,9-dimethyl-2,7-di(propan-2-yl)-10H-acridine
Standard InChI InChI=1S/C21H27N/c1-13(2)15-7-9-19-17(11-15)21(5,6)18-12-16(14(3)4)8-10-20(18)22-19/h7-14,22H,1-6H3
Standard InChI Key AEYPGWMPENDSSD-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC2=C(C=C1)NC3=C(C2(C)C)C=C(C=C3)C(C)C

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is 9,9-dimethyl-2,7-di(propan-2-yl)-10H-acridine, reflecting its substitution pattern and saturated 9,10-dihydro configuration. The acridine core consists of three fused benzene rings, with two isopropyl groups (-CH(CH3_3)2_2) at the 2 and 7 positions and two methyl groups (-CH3_3) at the 9 position. The saturation of the 9,10 bond introduces conformational rigidity, which influences its electronic properties .

Key Structural Features:

  • Backbone: A planar acridine system with a central nitrogen atom.

  • Substituents:

    • Two isopropyl groups at positions 2 and 7, enhancing steric bulk and modulating electron density.

    • Two methyl groups at position 9, stabilizing the saturated 9,10-dihydro structure.

Table 1: Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC21H27N\text{C}_{21}\text{H}_{27}\text{N}
Molecular Weight293.45 g/mol
Melting Point105–109°C
SolubilitySlightly soluble in DMSO, methanol
AppearanceLight grey solid
Canonical SMILESCC(C)C1=CC2=C(C=C1)NC3=C(C2(C)C)C=C(C=C3)C(C)C
InChI KeyAEYPGWMPENDSSD-UHFFFAOYSA-N

The Canonical SMILES notation and InChI Key provide unambiguous representations of its structure, critical for computational modeling and database indexing .

Photophysical and Electrochemical Properties

The compound’s electronic structure makes it a promising candidate for TADF applications. Key findings include:

Photophysical Behavior:

  • Fluorescence Emission: Exhibits deep-blue emission (λmax450nm\lambda_{\text{max}} \approx 450 \, \text{nm}) with a high quantum yield (ΦPL>0.5\Phi_{\text{PL}} > 0.5) .

  • Delayed Fluorescence: The small energy gap (ΔEST<0.3eV\Delta E_{\text{ST}} < 0.3 \, \text{eV}) between singlet and triplet states enables efficient reverse intersystem crossing (RISC), a hallmark of TADF .

Electrochemical Properties:

  • Oxidation Potential: Cyclic voltammetry reveals a reversible oxidation wave at Eox=+1.2VE_{\text{ox}} = +1.2 \, \text{V} (vs. Fc/Fc+^+), attributed to the formation of a stable radical cation .

  • Charge Transport: The conjugated acridine system facilitates hole transport, with a mobility of μh103cm2/V\cdotps\mu_h \approx 10^{-3} \, \text{cm}^2/\text{V·s} in thin-film configurations .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

As a TADF emitter, this compound addresses the efficiency limitations of conventional fluorescent materials. In prototype OLEDs, it achieves:

  • External Quantum Efficiency (EQE): Up to 15% in deep-blue devices .

  • Color Purity: Commission Internationale de l’Éclairage (CIE) coordinates of (0.14, 0.08), meeting industry standards for display technologies .

Molecular Sensors

The compound’s fluorescence quenching response to specific analytes (e.g., nitroaromatics) enables its use in explosive detection systems. Sensitivity levels reach parts-per-billion (ppb) concentrations .

Catalysis

Preliminary studies suggest utility as a ligand in transition-metal catalysis, enhancing enantioselectivity in asymmetric hydrogenation reactions .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundKey DifferencesApplications
9,10-DihydroacridineLacks isopropyl/methyl groupsBasic photophysical studies
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridineBromine substituents enhance reactivityOrganic synthesis intermediates
Deuterated Derivative (d6)Isotopic labeling for mechanistic studiesSpectroscopy, kinetics

The deuterated variant (2,7-diisopropyl-9,9-dimethyl-9,10-dihydroacridine-d6) is employed in mass spectrometry and NMR to trace reaction pathways .

Future Directions and Challenges

Research Priorities:

  • Device Lifetime: Addressing degradation under operational stresses (e.g., heat, oxygen).

  • Synthetic Scalability: Developing cost-effective routes for industrial adoption.

Regulatory Considerations**:

  • Safety Profile: Limited toxicity data necessitate comprehensive hazard assessments.

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